molecular formula C14H17F2NO4 B15325952 (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid

Cat. No.: B15325952
M. Wt: 301.29 g/mol
InChI Key: CGLCNEVHQBQDGK-NSHDSACASA-N
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Description

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4-difluorophenyl)propanoic acid: is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a difluorophenyl group on the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4-difluorophenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with a difluorophenyl derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The final step involves the removal of the Boc protecting group using an acid such as trifluoroacetic acid (TFA) to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4-difluorophenyl)propanoic acid: undergoes various types of chemical reactions, including:

    Substitution Reactions: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester bond in the Boc group can be hydrolyzed under acidic conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl ring and the amino group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Hydrolysis: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in aqueous or organic solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

    Substitution Reactions: Products with substituted phenyl rings.

    Hydrolysis: Free amino acids and carboxylic acids.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.

Scientific Research Applications

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4-difluorophenyl)propanoic acid: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluorophenyl group enhances its binding affinity and specificity, while the Boc group provides stability during transport and delivery.

Comparison with Similar Compounds

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4-difluorophenyl)propanoic acid: can be compared with other similar compounds such as:

    (3S)-3-amino-3-(3,4-difluorophenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive.

    (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid: Lacks the difluorophenyl group, resulting in different chemical properties and biological activities.

    (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid: Contains a single fluorine atom, affecting its reactivity and binding properties.

The unique combination of the Boc protecting group and the difluorophenyl group in (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4-difluorophenyl)propanoic acid provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H17F2NO4

Molecular Weight

301.29 g/mol

IUPAC Name

(3S)-3-(3,4-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1

InChI Key

CGLCNEVHQBQDGK-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=C(C=C1)F)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)F)F

Origin of Product

United States

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